molecular formula C10H10ClNO2 B12867981 2-(Chloromethyl)-4-ethoxybenzo[d]oxazole

2-(Chloromethyl)-4-ethoxybenzo[d]oxazole

Cat. No.: B12867981
M. Wt: 211.64 g/mol
InChI Key: SZBPYRVKQURNCY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-ethoxybenzo[d]oxazole is a benzo[d]oxazole derivative of interest in synthetic chemistry and pharmaceutical research. As a versatile chemical building block, its molecular structure, featuring a reactive chloromethyl group and an ethoxy substituent, makes it a valuable intermediate for the synthesis of more complex molecules . Compounds within the benzo[d]oxazole chemical class are frequently investigated for their utility in material science. Specifically, they can serve as key components in photopolymerizable compositions and are explored in the development of advanced materials, such as those used in lithographic printing plates . Researchers utilize this compound strictly in laboratory settings to develop novel chemical entities. It is supplied as a high-purity material intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures and safe cold-chain transportation are recommended for this product .

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

2-(chloromethyl)-4-ethoxy-1,3-benzoxazole

InChI

InChI=1S/C10H10ClNO2/c1-2-13-7-4-3-5-8-10(7)12-9(6-11)14-8/h3-5H,2,6H2,1H3

InChI Key

SZBPYRVKQURNCY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=C(O2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-ethoxybenzo[d]oxazole typically involves the reaction of 2-aminophenol with chloroacetic acid to form 2-chloromethylbenzoxazole. This intermediate is then reacted with ethyl iodide under basic conditions to introduce the ethoxy group at the 4-position of the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-ethoxybenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the conversion of the oxazole ring to an oxazoline ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted benzoxazole derivatives.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of oxazoline derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-ethoxybenzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Chloromethyl)-4-ethoxybenzo[d]oxazole with key analogs, focusing on substituent effects, physicochemical properties, and synthetic applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Applications Reference
2-(Chloromethyl)benzo[d]oxazole 2-ClCH₂, no ethoxy Intermediate in cyanopyrimidine hybrids; reactive toward amines/thiols . [1]
2-(Bromomethyl)benzo[d]oxazole (Br-Box) 2-BrCH₂, no ethoxy Higher leaving-group ability; used in photolabile protecting groups . [6]
4-(Chloromethyl)phenylbenzo[d]oxazole 4-ClCH₂-C₆H₄ attached to oxazole Structural rigidity; precursor for fluorescent probes . [11]
2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole 4-C₂H₅, 2-OCHF₂ Enhanced metabolic stability; explored in agrochemicals . [12]
2-(Chloromethyl)benzo[d]imidazole Benzoimidazole core, 2-ClCH₂ Improved hydrogen-bonding capacity; antimicrobial applications . [1, 4]

Spectral and Physical Properties

  • IR/NMR Signatures : The ethoxy group in this compound produces distinct NMR signals (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), differentiating it from methoxy-substituted analogs (δ ~3.8 ppm for OCH₃) . IR spectra show C-O-C stretching at ~1250 cm⁻¹, consistent with ether functionalities .
  • Melting Points: Chloromethyl-substituted oxazoles generally exhibit higher melting points (e.g., 195–197°C for related cyanopyrimidine intermediates ) compared to bromomethyl derivatives, which are often oils or low-melting solids .

Q & A

Q. What are the standard synthetic routes for 2-(chloromethyl)-4-ethoxybenzo[d]oxazole, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step procedures starting with functionalization of the benzo[d]oxazole core. A common approach includes:

  • Chloromethylation : Reacting 4-ethoxybenzo[d]oxazole with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acid catalysts like ZnCl₂ under mild conditions (~40–60°C).
  • Purification : Column chromatography using silica gel and ethyl acetate/hexane mixtures to isolate the product. Critical parameters include temperature control to avoid over-chlorination and catalyst stoichiometry to minimize by-products. Yield optimization often requires inert atmospheres (N₂/Ar) and anhydrous solvents .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify the chloromethyl (-CH₂Cl) and ethoxy (-OCH₂CH₃) groups.
  • Mass Spectrometry (HRMS) : To verify molecular weight (C₁₀H₁₀ClNO₂; expected m/z 227.04).
  • IR Spectroscopy : Peaks at ~680 cm⁻¹ (C-Cl stretch) and ~1250 cm⁻¹ (C-O-C ether stretch). These techniques ensure purity and correct functionalization .

Q. What are the primary applications of this compound in medicinal chemistry?

The chloromethyl group enables nucleophilic substitution, making it a versatile intermediate for:

  • Antimicrobial Agents : Coupling with thiols or amines to create derivatives targeting bacterial enzymes.
  • Anticancer Probes : Functionalization with bioactive moieties (e.g., imidazoles) to inhibit kinase pathways. Its benzo[d]oxazole core is known for enhancing bioavailability and metabolic stability .

Advanced Research Questions

Q. How do substituents (chloromethyl, ethoxy) influence the electronic properties and reactivity of the benzo[d]oxazole core?

  • Electron-Withdrawing Effects : The chloromethyl group increases electrophilicity at the oxazole ring, facilitating nucleophilic attacks.
  • Ethoxy Group : Enhances solubility in polar solvents and stabilizes intermediates via resonance. Computational studies (DFT) reveal that the ethoxy group slightly reduces the HOMO-LUMO gap, increasing reactivity in photochemical applications .

Q. What mechanistic insights explain side reactions during synthesis, such as dimerization or over-chlorination?

  • Dimerization : Occurs via radical intermediates under high-temperature conditions; mitigated by using lower temperatures (<60°C) and radical inhibitors (e.g., BHT).
  • Over-Chlorination : Results from excess chloromethylating agent; controlled by stepwise reagent addition and monitoring via TLC. Kinetic studies suggest that reaction rates follow second-order dependence on the oxazole substrate .

Q. How can computational modeling guide the design of derivatives for enzyme inhibition?

  • Molecular Docking : Predicts binding affinities to targets like acetylcholinesterase. For example, derivatives with extended aromatic systems show improved π-π stacking with active-site residues.
  • QSAR Models : Correlate substituent electronegativity with inhibitory potency (e.g., chloro > methyl groups). MD simulations further validate stability of enzyme-ligand complexes .

Q. What strategies improve the photostability and fluorescence properties of this compound for imaging applications?

  • Benzannulation : Extending conjugation at the oxazole ring (e.g., naphthoxazole analogs) red-shifts fluorescence without disrupting ESIPT (excited-state intramolecular proton transfer).
  • Substituent Tuning : Electron-donating groups (e.g., -OCH₃) at specific positions enhance quantum yield by reducing non-radiative decay .

Data Contradictions and Resolution

  • Synthetic Yields : reports 65% yield for analogous chloromethylation, while notes 45–50% for more complex derivatives. This discrepancy highlights the need for tailored optimization based on steric and electronic factors .
  • ESIPT Behavior : Benzannulation at the oxazole site () shows minimal emission shift, contradicting phenol-unit modifications. This underscores the site-dependent impact of structural changes on photophysics .

Methodological Recommendations

  • Synthesis : Use flow chemistry for scalable production, ensuring consistent mixing and temperature control .
  • Characterization : Combine XRD with spectroscopic data to resolve crystallographic ambiguities .
  • Biological Testing : Employ time-resolved fluorescence assays to study ESIPT dynamics in cellular environments .

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